methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate

Catalog No.
S13486380
CAS No.
M.F
C9H15BrO2
M. Wt
235.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carbox...

Product Name

methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate

IUPAC Name

methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

InChI

InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6H2,1H3/t7-,8+/m1/s1

InChI Key

KYURAIYPHVBBMO-SFYZADRCSA-N

Canonical SMILES

COC(=O)C1CCCC(C1)CBr

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)CBr

Methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate is an organic compound characterized by a cyclohexane ring with a bromomethyl group and a carboxylate ester functional group. Its molecular formula is C9H15BrO2C_9H_{15}BrO_2, and it has a molecular weight of approximately 235.12 g/mol. The compound features stereochemistry at the first and third carbon atoms of the cyclohexane ring, which contributes to its unique properties and potential applications in organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Elimination Reactions: Under basic conditions, the compound may undergo elimination reactions to form alkenes, particularly when treated with strong bases .
  • Reduction Reactions: The carboxylate group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride .

Several methods can be employed to synthesize methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate:

  • Bromination of Cyclohexane Derivatives: Starting from cyclohexane-1-carboxylic acid or its esters, bromination can be achieved using bromine in an inert solvent under controlled conditions to introduce the bromomethyl group.
  • Esterification: The carboxylic acid derivative can be converted into the ester form using methanol and an acid catalyst.
  • Chiral Resolution Techniques: Given its stereochemistry, methods such as chiral pool synthesis or asymmetric synthesis may be applied to ensure the desired configuration at the 1S and 3R positions.

Methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: Its derivatives could be utilized in developing new materials with specific properties due to its unique structure.
  • Medicinal Chemistry: As a precursor for biologically active compounds, it may play a role in drug development.

Methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Methyl 4-(bromomethyl)cyclohexanecarboxylateCyclohexane derivativeBromomethyl at position 4
Methyl 3-bromocyclobutanecarboxylateCyclobutane derivativeSmaller ring size; different reactivity
Methyl 3-(bromomethyl)cyclobutanecarboxylateCyclobutane derivativeSimilar bromomethyl group but different ring
5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acidBicyclic structureContains two bromine atoms; more complex structure

Methyl (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate is unique due to its specific stereochemistry and cyclohexane framework compared to these similar compounds. Its applications in organic synthesis and potential biological activity further distinguish it within this class of compounds.

Brominated cyclohexane carboxylates are typically synthesized via two primary pathways: bromodecarboxylation of carboxylic acids or direct bromination of preformed cyclohexane frameworks. The radical bromodecarboxylation method, as described in US10399917B2, involves treating carboxylic acids with bromoisocyanurates (e.g., tribromoisocyanuric acid) under mild, neutral conditions to yield brominated derivatives while preserving sensitive functional groups like esters and ketones. For example, cyclohexane-1-carboxylic acid derivatives undergo free radical-mediated bromination at the α-position, forming bromomethyl groups without carbocationic rearrangements.

Alternatively, electrophilic bromination of cyclohexene precursors offers a route to dibrominated products. Cyclohexene reacts with bromine in carbon tetrachloride to form vicinal dibromocyclohexane via a bromonium ion intermediate, though this method lacks stereochemical control. Traditional routes often combine cyclohexanol dehydration (using phosphoric acid) with subsequent bromination, but these approaches require careful optimization to avoid polybromination byproducts.

Stereoselective Synthesis Strategies for (1S,3R) Configuration

Achieving the (1S,3R) stereochemistry in methyl 3-(bromomethyl)cyclohexane-1-carboxylate demands chiral induction during key synthetic steps. Asymmetric catalysis using chiral ligands (e.g., bisoxazolines) in cyclopropanation or ring-opening reactions can establish the desired configuration. For instance, enzymatic resolution of racemic cyclohexane carboxylates via lipase-mediated hydrolysis selectively yields enantiomerically pure intermediates, which are subsequently brominated.

Another strategy employs diastereoselective ring-forming reactions. The Diels-Alder reaction between a chiral diene and a brominated dienophile generates cyclohexane rings with defined stereocenters. Post-functionalization, such as esterification and bromomethylation, then completes the synthesis. Computational modeling aids in predicting transition-state geometries to optimize stereoselectivity.

Bromination Methodologies: Radical vs. Electrophilic Approaches

Bromination strategies for introducing the bromomethyl group diverge into radical-mediated and electrophilic pathways:

MethodConditionsAdvantagesLimitations
Radical BromodecarboxylationBromoisocyanurates, neutral pH, 25–50°CFunctional group tolerance, high yieldsRequires carboxylic acid precursors
Electrophilic AdditionBr₂ in CCl₄, dark conditionsSimple setup, rapid kineticsPoor stereocontrol, diastereomer mixture

Radical methods, as exemplified by US10399917B2, enable selective bromination at tertiary carbons without disturbing ester groups, making them ideal for synthesizing methyl 3-(bromomethyl)cyclohexane-1-carboxylate. In contrast, electrophilic bromination is less suited for stereospecific synthesis due to unguided bromonium ion opening.

Cyclohexane Ring Formation Techniques in Carboxylate Systems

Cyclohexane ring construction often precedes bromomethyl and carboxylate functionalization. Key methods include:

  • Dehydration of Cyclohexanol: Phosphoric acid-catalyzed dehydration of cyclohexanol yields cyclohexene, which is hydrogenated to cyclohexane before carboxylation.
  • Ring-Closing Metathesis (RCM): Grubbs catalyst-mediated RCM of dienes forms cyclohexene intermediates, which are hydrogenated and functionalized.
  • Michael Addition-Cyclization: Conjugate addition of nucleophiles to α,β-unsaturated esters followed by cyclization generates substituted cyclohexane carboxylates.

Post-ring formation, carboxylation via Kolbe-Schmitt reaction or ester hydrolysis introduces the carboxylate moiety. For example, methyl cyclohexane-1-carboxylate is synthesized by esterifying cyclohexanecarboxylic acid with methanol under acidic conditions.

Protecting Group Strategies for Simultaneous Bromomethyl/Carboxyl Functionality

Simultaneous management of bromomethyl and carboxylate groups necessitates orthogonal protecting group strategies:

  • Carboxylate Protection: Methyl esters are commonly used to mask carboxyl groups during bromination. The ester’s stability under radical conditions (e.g., bromodecarboxylation) prevents undesired hydrolysis.
  • Bromomethyl Stability: Tert-butyldimethylsilyl (TBS) ethers temporarily protect hydroxyl intermediates before bromination, ensuring regioselective bromomethylation without ester interference.

After bromination, deprotection under mild conditions (e.g., fluoride ions for silyl ethers) reveals the target functionality. This approach is critical for maintaining the integrity of the (1S,3R) configuration during multi-step syntheses.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

234.02554 g/mol

Monoisotopic Mass

234.02554 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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